molecular formula C10H12BrNO B1446934 5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine CAS No. 1566224-20-1

5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine

Cat. No. B1446934
M. Wt: 242.11 g/mol
InChI Key: CDAUWYXRRUGJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine is a heterocyclic organic compound. It consists of a pyridine ring with a methoxycyclopropane group and a bromine atom attached to it . The compound has the molecular formula C9H10BrNO .


Synthesis Analysis

The synthesis of 5-Bromo-2-(cyclopropylmethoxy)pyridine can be achieved by the reaction of 2-cyclopropylmethoxy pyridine with anhydrous hydrobromic acid in the presence of zinc.


Molecular Structure Analysis

The InChI code for 5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine is 1S/C10H12BrNO2/c11-9-3-8(5-13)10(12-4-9)14-6-7-1-2-7/h3-4,7,13H,1-2,5-6H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine appears as a white to light yellow crystalline substance at room temperature. It has a molecular weight of 258.11 g/mol . The compound is soluble in organic solvents such as chloroform, ethanol, and acetone, but insoluble in water.

Scientific Research Applications

Antiviral Activity

5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine derivatives show promise in antiviral research. A study by Hocková et al. (2003) found that certain 5-substituted 2,4-diaminopyrimidine derivatives, including those with bromo substitutions, significantly inhibited retrovirus replication in cell culture. These compounds demonstrated comparable antiretroviral activity to reference drugs like adefovir and tenofovir but without measurable toxicity at certain concentrations (Hocková et al., 2003).

Synthesis of Novel Derivatives

Ahmad et al. (2017) described the efficient synthesis of novel pyridine derivatives through a Suzuki cross-coupling reaction involving 5-bromo-2-methylpyridin-3-amine. This process yielded several novel compounds with potential for various applications, including biological activities like anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . It is recommended to handle the compound with appropriate safety measures, including wearing protective clothing and eye protection .

Relevant Papers There are several peer-reviewed papers and technical documents related to 5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine available at Sigma-Aldrich . These documents can provide more detailed information about the compound and its applications in scientific research.

properties

IUPAC Name

5-bromo-2-(cyclopropylmethoxy)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-4-9(11)5-12-10(7)13-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAUWYXRRUGJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OCC2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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